molecular formula C23H29ClN2O B1667129 Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1) CAS No. 1002331-76-1

Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)

Cat. No. B1667129
M. Wt: 384.9 g/mol
InChI Key: DEKZAWRGNGHZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BL-1021, also known as AN-228, is an adrenergic receptor antagonist potentially for the treatment of neuropathic pain.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis techniques for related compounds have been explored, such as the synthesis of esters and piperazine derivatives of 5H-dibenzo[a,d]cycloheptene, including the preparation of acids and their derivatives in this series, which were screened for biological activity (Stelt, Haasjes, Tersteege, & Nauta, 2010).
  • Reactions with Amines : N-(2,2-Dichloro-1-cyanoethenyl)prop-2-enamide and 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide reactions with methylamine or dimethylamine resulted in the formation of previously unknown 5-amino-1,3-oxazole-4-carbonitriles (Shablykin, Chumachenko, & Brovarets, 2021).

Pharmacological Applications

  • Vascular Cognitive Impairment : A series of 10,11-dihydro-5H-dibenzo [b,f]azepine hydroxamates were synthesized, with one particular compound showing potential as a histone deacetylase inhibitor for the treatment of vascular cognitive impairment (Kaur et al., 2019).
  • Dipeptidyl Peptidase IV Inhibitors : Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and related compounds were synthesized as potent dipeptidyl peptidase IV inhibitors, useful in the treatment of type 2 diabetes (Nitta et al., 2008; Nitta et al., 2012).

Neuroprotective Effects

  • Neuroprotection in Vivo : Studies on two new Ca(2+) channel blockers showed significant protection against ischemia-induced hippocampal damage, indicating their potential as neuroprotective agents (Hicks, Ward, & O'Neill, 2000).

Antidepressant-like Effects

properties

CAS RN

1002331-76-1

Product Name

Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-25(23(26)13-6-16-24)17-7-12-22-20-10-4-2-8-18(20)14-15-19-9-3-5-11-21(19)22;/h2-5,8-12H,6-7,13-17,24H2,1H3;1H

InChI Key

DEKZAWRGNGHZKY-UHFFFAOYSA-N

SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BL-1021;  BL 1021;  BL1021;  BL-1021 free;  AN-228;  AN 228;  AN228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
Reactant of Route 2
Reactant of Route 2
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
Reactant of Route 4
Reactant of Route 4
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)
Reactant of Route 6
Butanamide, 4-amino-N-(3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)-N-methyl-, hydrochloride (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.